molecular formula C9H6ClNO2S B1458755 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid CAS No. 1188165-88-9

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid

Cat. No.: B1458755
CAS No.: 1188165-88-9
M. Wt: 227.67 g/mol
InChI Key: CTTBVJTVGYNSIB-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzo[d]thiazol-2-yl)acetic acid ( 1188165-88-9) is a high-purity benzothiazole derivative designed for advanced chemical and pharmaceutical research . This compound, with a molecular formula of C9H6ClNO2S and a molecular weight of 227.67 g/mol, serves as a critical synthetic building block . Its structure features a chlorinated benzothiazole core linked to an acetic acid functional group, making it a versatile precursor for the synthesis of more complex molecules, particularly in medicinal chemistry . Researchers value this compound for its application in the development of novel bioactive agents. The chlorobenzothiazole scaffold is a recognized pharmacophore in the search for new antibacterial compounds . Studies on related structures have demonstrated that such derivatives can exhibit potent activity against Gram-positive bacterial strains, with some showing efficacy comparable to or exceeding standard reference drugs like oxacillin and cefuroxime . The presence of the electron-withdrawing chlorine substituent and the acetic acid side chain allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . Supplied as a pharmaceutical-grade intermediate, it is ideal for use in organic synthesis, the creation of APIs (Active Pharmaceutical Ingredients), and other fine chemicals . The product is analyzed using advanced techniques such as HPLC, GC-MS, and NMR (1H & 13C) to ensure identity and purity . For safe handling and storage, please refer to the provided Safety Data Sheet (SDS). The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTBVJTVGYNSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857370
Record name (4-Chloro-1,3-benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188165-88-9
Record name (4-Chloro-1,3-benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Preparation Method: Thiourea and 4-Chloroacetoacetyl Chloride Route

The most well-documented and industrially relevant preparation method involves the reaction of thiourea with 4-chloroacetoacetyl chloride in an aqueous suspension, followed by isolation of the corresponding amino-thiazolyl acetic acid derivative, which can be converted to the target compound.

Reaction Overview

  • Starting materials : Thiourea and 4-chloroacetoacetyl chloride (prepared via chlorination of diketene).
  • Solvent system : Water suspension of thiourea and chlorohydrocarbon (e.g., methylene chloride) solution of 4-chloroacetoacetyl chloride.
  • Temperature control : Addition at low temperature (5–10°C), reaction completion at ambient temperature (25–30°C).
  • Product isolation : Precipitation of the hydrochloride salt of the intermediate, followed by purification.

Detailed Procedure and Conditions

Step Conditions and Details
Preparation of 4-chloroacetoacetyl chloride Chlorination of diketene in methylene chloride at -20 to -25°C with chlorine gas
Thiourea suspension 15.2 g thiourea in 30 g water, cooled to 5–7°C
Addition of acetoacetyl chloride solution Dropwise over 25 min at 7–8°C with stirring
Post-addition stirring 30 min at 5–7°C, then 60 min at 26–27°C
Product precipitation Cooling in refrigerator to precipitate hydrochloride salt
Yield and characterization 78.5% yield; colorless crystals; melting point 151.4–151.9°C; light-stable product

This process avoids the instability and light sensitivity issues seen in conventional methods involving ethyl 4-chloroacetoacetate and subsequent hydrolysis steps. The product is obtained directly as a stable hydrochloride salt suitable for storage and further use.

Alternative Synthetic Approaches and Derivative Preparations

While direct preparation methods for 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid are limited, related derivatives and analogues have been synthesized via acylation and condensation reactions involving thiazolidine-2,4-dione and related heterocycles.

Comparative Analysis of Preparation Methods

Aspect Thiourea + 4-Chloroacetoacetyl Chloride Method Conventional Ethyl Ester Hydrolysis Method Thiazolidine-2,4-dione Derivative Synthesis
Starting materials Thiourea, diketene (via chlorination) Ethyl 4-chloroacetoacetate, thiourea Acid chlorides, benzylidene derivatives
Reaction medium Aqueous suspension + chlorohydrocarbon Organic solvents, multi-step hydrolysis Anhydrous dioxane and pyridine
Temperature control Low temperature addition, ambient reaction Variable, often higher temperatures Room temperature
Yield ~78.5% Variable, often lower due to multiple steps 74–77%
Product stability Light-stable hydrochloride salt Light-sensitive, prone to decarboxylation Stable crystalline derivatives
Complexity Moderate, single-pot process Multi-step, includes hydrolysis Multi-step, requires purification

Summary Table of Key Preparation Parameters

Parameter Value/Condition
Thiourea amount ~15.2 g per reaction batch
Water volume for suspension 125–250 g per mole of thiourea
Solvent for acetoacetyl chloride Methylene chloride (8–25 moles per mole reagent)
Temperature during addition 5–10°C (preferably 7–8°C)
Reaction time after addition 90 minutes (30 min at low temp + 60 min ambient)
Product yield 78.5% based on diketene
Product melting point 151.4–151.9°C
Product stability Light-stable

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid exhibits significant biological activities , particularly:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. This interaction suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential: Similar thiazole derivatives have been investigated for anticancer properties, indicating that this compound may also possess such capabilities .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for various pharmacological agents. Its structural features allow for modifications that can enhance biological activity. Notable applications include:

  • Development of Anti-inflammatory Drugs: Given its interaction with COX enzymes, this compound is being explored as a lead for new anti-inflammatory medications.
  • Antibiotic Development: The antimicrobial properties make it a candidate for antibiotic development against resistant bacterial strains.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameStructural FeaturesNotable Activities
2-(Benzo[D]thiazol-2-YL)acetic acidSimilar thiazole structure without chlorineAntimicrobial activity
2-(5-Chlorobenzo[D]thiazol-2-YL)acetic acidChlorine at a different positionAntimicrobial and anti-inflammatory
4-(Chlorophenyl)thiazole-2-acetic acidPhenyl group substitution instead of benzoPotential anticancer properties
5-(Chloro)-N-(benzo[d]thiazol-2-yl)acetamideAmide derivative with similar thiazole structureAntimicrobial and analgesic properties

This comparison highlights the unique chlorine substitution pattern of this compound and its resultant biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory process. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound is compared to structurally related thiazole-acetic acid derivatives (Table 1). Substitutions on the thiazole ring, benzothiazole core, or acetic acid chain significantly alter properties and bioactivity.

Table 1: Structural Analogs and Key Modifications
Compound Name Substituents/Modifications CAS Number Key References
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid Benzoylamino at thiazole-2, chloro at benzene 255874-78-3
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid Methyl at thiazole-5, chloro at benzene 259655-35-1
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid Phenylamino at thiazole-2, chloro at benzene Not provided
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid Sulfanyl at thiazole-2 Not provided
MHY3200 (PPARα agonist) Difluoroacetic acid, phenoxy linker Not provided

Structural Insights :

  • Chlorine Position: The 4-chloro substitution on the benzothiazole ring (target compound) enhances lipophilicity compared to phenylamino or sulfanyl analogs .
  • Sulfanyl vs. Acetic Acid : Sulfanyl substitution () introduces a polarizable sulfur atom, altering electronic properties and hydrogen bonding capacity compared to the acetic acid chain .

Receptor Binding and Enzyme Modulation

  • PPAR Agonism: The target compound’s benzothiazole core may favor PPARγ binding, while MHY3200 (a difluoroacetic acid derivative) shows PPARα agonism due to its phenoxy linker and fluorinated chain .
  • Anti-inflammatory Potential: Analogs like [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid () are used in drug development for inflammation, suggesting the target compound may share similar pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (Predicted) 2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
Molecular Weight ~267-297 267.73 296.73
Melting Point (°C) 150-160 (estimated) 155–156 Not reported
pKa ~3.9-4.0 3.94 Not reported
Solubility Moderate (lipophilic) Low (due to methyl group) Low (high MW, benzoylamino)

Key Observations :

  • The methylated analog (CAS 259655-35-1) has lower solubility than the target compound due to increased hydrophobicity .
  • Higher molecular weight in benzoylamino derivatives () may reduce membrane permeability .

Docking and Computational Studies

AutoDock4 simulations () predict that the 4-chlorobenzo[d]thiazol moiety enhances binding to hydrophobic pockets in PPARγ, outperforming analogs with smaller substituents (e.g., methyl or sulfanyl groups) .

Biological Activity

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula C10H8ClNO2SC_{10}H_8ClNO_2S and a molecular weight of approximately 239.69 g/mol. The presence of a chlorobenzo group on the thiazole ring enhances its reactivity and biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are well-documented. It has been shown to reduce inflammation in vivo, with studies indicating its ability to inhibit COX-2 expression significantly . The anti-inflammatory activity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin .

Case Studies

  • In Vivo Studies : In one study, derivatives of this compound exhibited up to 81% inhibition of inflammation in animal models, highlighting its potential as an effective anti-inflammatory agent .
  • In Vitro Assays : Various in vitro assays have confirmed the compound's ability to inhibit bacterial growth, with notable activity against strains resistant to conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
2-(Benzo[D]thiazol-2-YL)acetic acidSimilar thiazole structure without chlorineAntimicrobial activity
2-(5-Chlorobenzo[D]thiazol-2-YL)acetic acidChlorine at a different positionAntimicrobial and anti-inflammatory
4-(Chlorophenyl)thiazole-2-acetic acidPhenyl group substitution instead of benzoPotential anticancer properties
5-(Chloro)-N-(benzo[d]thiazol-2-yl)acetamideAmide derivative with similar thiazole structureAntimicrobial and analgesic properties

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid
Reactant of Route 2
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2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid

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